1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine
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Overview
Description
1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine is a chemical compound that features a piperazine ring substituted with two 6-chloropyridin-3-ylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 6-chloropyridine-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to reflux conditions.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine rings can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl groups can participate in redox reactions under appropriate conditions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent.
Material Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with potential anti-tubercular activity.
2-(1-piperazinyl)-4,6-dichloro pyrimidine: A compound with significant biological activity.
Uniqueness
1,4-Bis[(6-chloropyridin-3-yl)sulfonyl]piperazine is unique due to its specific substitution pattern and the presence of sulfonyl groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
1,4-bis[(6-chloropyridin-3-yl)sulfonyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O4S2/c15-13-3-1-11(9-17-13)25(21,22)19-5-7-20(8-6-19)26(23,24)12-2-4-14(16)18-10-12/h1-4,9-10H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOHHQVSTVBITH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CN=C(C=C2)Cl)S(=O)(=O)C3=CN=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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